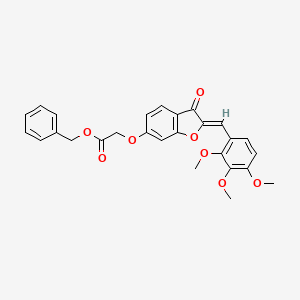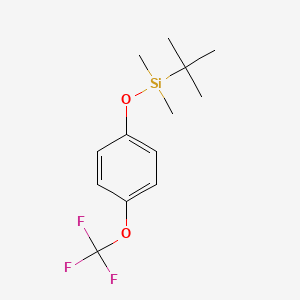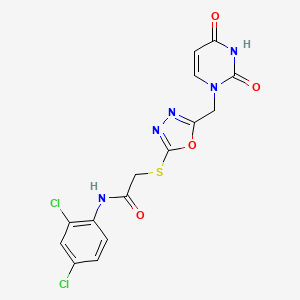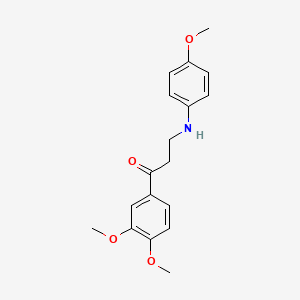![molecular formula C26H25N5O4 B2958566 Phenylmethyl 2-[1,7-dimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]acetate CAS No. 938739-84-5](/img/no-structure.png)
Phenylmethyl 2-[1,7-dimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylmethyl 2-[1,7-dimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]acetate is a useful research compound. Its molecular formula is C26H25N5O4 and its molecular weight is 471.517. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
- A study by Hossain et al. (2018) explored the synthesis and reactivity of two newly synthesized imidazole derivatives, focusing on their spectroscopic properties and computational analysis. The research aimed to understand their reactivity through density functional theory (DFT) calculations and molecular dynamics (MD) simulations, highlighting the potential of these compounds in various scientific applications (Hossain et al., 2018).
Catalytic Properties
- Luo et al. (2010) investigated the catalytic properties of imidazolium-bridged cyclodextrin dimers in the hydrolytic cleavage of p-nitrophenyl alkanoates. This study provided insights into how these compounds can be utilized in catalytic processes, showcasing their ability to enhance reaction rates and selectivity (Luo et al., 2010).
Biological Activities
- Research by Sharma et al. (2004) on the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones highlighted their antimicrobial activities. This study underscores the potential of imidazole derivatives in developing new antimicrobial agents, providing a foundation for further investigation into their biological applications (Sharma et al., 2004).
Corrosion Inhibition
- A study by Srivastava et al. (2017) synthesized amino acid-based imidazolium zwitterions, investigating their use as corrosion inhibitors for mild steel. This research demonstrated the compounds' effectiveness in significantly reducing corrosion, pointing towards their potential in industrial applications (Srivastava et al., 2017).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Phenylmethyl 2-[1,7-dimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate involves the condensation of 2-[1,7-dimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetic acid with phenylmethyl bromide in the presence of a base, followed by esterification with acetic anhydride." "Starting Materials": [ "1,7-dimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetic acid", "Phenylmethyl bromide", "Base (e.g. potassium carbonate)", "Acetic anhydride" ], "Reaction": [ "Step 1: Dissolve 1,7-dimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetic acid and the base in a suitable solvent (e.g. DMF, DMSO) and stir at room temperature.", "Step 2: Add phenylmethyl bromide to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the product with an organic solvent (e.g. ethyl acetate).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.", "Step 5: Dissolve the crude product in acetic anhydride and heat the mixture at reflux for several hours.", "Step 6: Quench the reaction with water and extract the product with an organic solvent (e.g. ethyl acetate).", "Step 7: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product, Phenylmethyl 2-[1,7-dimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate." ] } | |
CAS番号 |
938739-84-5 |
分子式 |
C26H25N5O4 |
分子量 |
471.517 |
IUPAC名 |
benzyl 2-[4,7-dimethyl-1,3-dioxo-6-(1-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C26H25N5O4/c1-17-14-29-22-23(27-25(29)31(17)18(2)20-12-8-5-9-13-20)28(3)26(34)30(24(22)33)15-21(32)35-16-19-10-6-4-7-11-19/h4-14,18H,15-16H2,1-3H3 |
InChIキー |
QEHLAXSFICKIFC-UHFFFAOYSA-N |
SMILES |
CC1=CN2C3=C(N=C2N1C(C)C4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2-Fluorophenoxy)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2958484.png)
![(Z)-ethyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2958485.png)


![4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2958488.png)
![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 3-methoxybenzoate](/img/structure/B2958489.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide](/img/structure/B2958490.png)
![2-Chloro-N-[[1-(2-cyclopentyloxyethyl)-5-oxopyrrolidin-3-yl]methyl]propanamide](/img/structure/B2958491.png)




